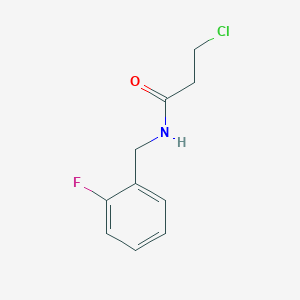

3-chloro-N-(2-fluorobenzyl)propanamide

Vue d'ensemble

Description

3-chloro-N-(2-fluorobenzyl)propanamide is an organic compound with the molecular formula C10H11ClFNO and a molecular weight of 215.65 g/mol . It is used primarily in research settings and is known for its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-fluorobenzyl)propanamide typically involves the reaction of 2-fluorobenzylamine with 3-chloropropanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Analyse Des Réactions Chimiques

Types of Reactions

3-chloro-N-(2-fluorobenzyl)propanamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The amide group can be involved in oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.

Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom can lead to the formation of azides or thiocyanates, while reduction of the amide group can yield amines .

Applications De Recherche Scientifique

3-chloro-N-(2-fluorobenzyl)propanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme inhibition or protein binding.

Medicine: Research into potential therapeutic uses, such as drug development, is ongoing.

Industry: It may be used in the development of new materials or chemical processes.

Mécanisme D'action

The mechanism of action of 3-chloro-N-(2-fluorobenzyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-chloro-N-(4-methoxyphenyl)propanamide

- 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide

Uniqueness

3-chloro-N-(2-fluorobenzyl)propanamide is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound in various research and industrial applications .

Activité Biologique

3-chloro-N-(2-fluorobenzyl)propanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including interaction studies, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : CHClFNO

- Molecular Weight : 215.65 g/mol

- Structural Features : The compound features a chloro group at the third position of the propanamide chain and a fluorobenzyl group attached to the nitrogen atom. The presence of the fluorine atom is notable for enhancing lipophilicity, which may facilitate its ability to cross biological membranes and interact with target sites within the body.

Interaction Studies

Research indicates that this compound interacts with various biological targets, particularly enzymes and receptors involved in neurotransmitter pathways. It has been studied for its potential as an inhibitor of certain enzymes, which may play a role in neurological functions. However, specific mechanisms of action remain to be fully elucidated.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity. For example, it has been shown to inhibit specific enzymes linked to neurotransmitter metabolism, suggesting a potential role in treating neurological disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Chloro-N-(3-fluorobenzyl)propanamide | Contains a fluorobenzyl group at the third position | May exhibit different binding affinities due to the position of fluorine |

| N-(2-Fluorobenzyl)-N-(4-chlorophenyl)acetamide | Features a different acyl group (acetyl) | Potentially different pharmacological profiles |

| 4-Chloro-N-(2-fluorobenzyl)butanamide | Has a longer carbon chain | May influence metabolic stability and activity |

This comparison highlights how variations in structure can lead to differences in biological activity and pharmacological potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-N-(2-fluorobenzyl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. A general procedure involves reacting 3-chloropropionyl chloride with 2-fluorobenzylamine in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) at low temperatures (−10°C to 0°C) to minimize side reactions. Post-reaction, the crude product is purified via aqueous/organic extraction and recrystallization. Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time. For example, excess amine (2–3 equivalents) and extended reaction times (24 h at 50°C) can improve yields to >95% .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- 1H-NMR : Key signals include a triplet for the methylene group adjacent to the carbonyl (δ ~2.6–2.8 ppm), a quartet for the amide-linked CH2 (δ ~4.5 ppm), and aromatic protons from the 2-fluorobenzyl group (δ ~7.0–7.4 ppm).

- Mass Spectrometry : The molecular ion peak [M+H]+ is expected at m/z ~215.6 (C10H10ClFNO).

- IR : Strong absorption bands for the amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL/SHELXTL software is critical. Key parameters include:

- Bond lengths : The C=O bond (~1.23 Å) and C(=O)–N bond (~1.34 Å) confirm amide resonance .

- Hydrogen bonding : N–H···O and C–H···O interactions stabilize the crystal lattice. Graph-set analysis (e.g., C11(4) motifs) identifies chain-forming hydrogen bonds along specific crystallographic axes .

- Torsion angles : The dihedral angle between the amide and aromatic moieties (~−33.7°) indicates restricted rotation due to steric/electronic effects .

Q. What experimental and computational strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Synthetic modifications : Replace the 2-fluorobenzyl group with electron-withdrawing/donating substituents (e.g., 3,4-difluorophenyl) to assess electronic effects .

- Biological assays : Evaluate enzyme inhibition (e.g., MurA in Pseudomonas) via IC50 measurements .

- Molecular docking : Use AutoDock or GROMACS to model interactions with target proteins (e.g., binding affinity to G-quadruplex DNA) .

Q. How can researchers address discrepancies in reported synthetic yields for analogous propanamides?

- Methodological Answer : Contradictions arise from variations in solvent polarity, temperature, and purification methods. For example:

- Low yields (e.g., 61%) : Linked to incomplete amine activation or side reactions (e.g., hydrolysis of the acyl chloride) .

- High yields (>95%) : Achieved via anhydrous conditions, excess amine, and inert atmospheres to suppress degradation .

Propriétés

IUPAC Name |

3-chloro-N-[(2-fluorophenyl)methyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO/c11-6-5-10(14)13-7-8-3-1-2-4-9(8)12/h1-4H,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGWKGYKJXYCDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588493 | |

| Record name | 3-Chloro-N-[(2-fluorophenyl)methyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895367-68-7 | |

| Record name | 3-Chloro-N-[(2-fluorophenyl)methyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.